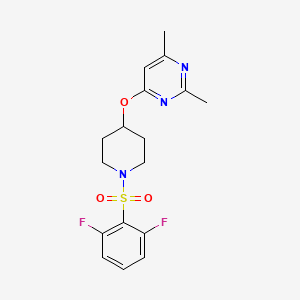

4-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[1-(2,6-difluorophenyl)sulfonylpiperidin-4-yl]oxy-2,6-dimethylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N3O3S/c1-11-10-16(21-12(2)20-11)25-13-6-8-22(9-7-13)26(23,24)17-14(18)4-3-5-15(17)19/h3-5,10,13H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPKKZQZWIJOJMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)OC2CCN(CC2)S(=O)(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-((1-((2,6-Difluorophenyl)sulfonyl)piperidin-4-yl)oxy)-2,6-dimethylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a piperidine ring, which is common among many pharmaceuticals, and exhibits various pharmacological properties that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 398.4 g/mol. The structure includes functional groups that contribute to its biological activities, particularly the sulfonamide moiety and the difluorophenyl group.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 398.4 g/mol |

| CAS Number | 2034360-12-6 |

Antibacterial Activity

Research indicates that compounds with piperidine structures have shown promising antibacterial activity against various strains. For instance, derivatives of piperidine have been evaluated against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The sulfonamide group in the structure enhances this activity by interfering with bacterial folic acid synthesis.

Enzyme Inhibition

The compound has also demonstrated potential as an enzyme inhibitor . Specifically, it has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Inhibitors of AChE are crucial in managing symptoms associated with these conditions by increasing acetylcholine levels in the synaptic cleft.

Anticancer Properties

The anticancer potential of this compound is noteworthy. Studies have shown that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of cell signaling pathways. The presence of the difluorophenyl group may enhance its interaction with cancer cell receptors, leading to improved therapeutic efficacy.

Hypoglycemic Effects

Another area of interest is the compound's hypoglycemic activity , which has been observed in several studies involving piperidine derivatives. These compounds can influence glucose metabolism and insulin sensitivity, making them potential candidates for diabetes management.

Case Studies

- Antibacterial Evaluation : In a study evaluating several piperidine derivatives, one variant exhibited an MIC (Minimum Inhibitory Concentration) value lower than 50 µg/mL against Salmonella Typhi and Staphylococcus aureus, indicating strong antibacterial potential.

- Enzyme Inhibition Assay : A derivative was tested for AChE inhibition and showed an IC50 value of 25 µM, suggesting moderate activity compared to standard inhibitors.

- Anticancer Screening : In vitro studies on human breast cancer cell lines revealed that a related compound induced apoptosis at concentrations as low as 10 µM, highlighting its potential as an anticancer agent.

Future Directions in Research

Further research is needed to explore:

- Mechanistic Studies : Understanding the exact mechanisms by which this compound exerts its biological effects will aid in optimizing its structure for enhanced activity.

- In Vivo Studies : Animal models should be employed to evaluate the pharmacokinetics and therapeutic efficacy of the compound in a living organism.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity can lead to the development of more potent derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.